
3-Hydroxyxanthen-9-one
Übersicht
Beschreibung
3-Hydroxyxanthen-9-one is a chemical compound that belongs to the xanthene class, which is a tricyclic aromatic system known for its fluorescence properties and relevance in biological systems. Xanthenes and their derivatives have been widely studied due to their potential applications in medicinal chemistry and as fluorescent dyes .
Synthesis Analysis
The synthesis of xanthen-3-one derivatives has been approached through various methods. A two-step synthesis of 9-aryl-6-hydroxy-3H-xanthen-3-one fluorophores has been reported, which involves the condensation of aryl aldehydes with fluororesorcinol, followed by oxidative cyclization with DDQ . Another study describes the synthesis of 3-methylbut-2-enylated 1,3,5-trihydroxyxanthones, which are considered biogenetic precursors of certain natural compounds, using a catalytic amount of BF3-etherate . Additionally, a reliable one-pot synthesis protocol for 2,6,7-trihydroxyxanthen-3-ones using alkali peroxosulfates has been developed, confirming the structures via NMR spectroscopy .
Molecular Structure Analysis
The molecular structure and vibrational spectral analysis of xanthen-3-one derivatives have been conducted using quantum chemical calculations and experimental techniques such as FT-IR and FT-Raman spectroscopy. For instance, the molecular structure of 9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol has been investigated, revealing interesting features like intramolecular hydrogen bonding and the barrier of planarity between stable conformations .
Chemical Reactions Analysis
Xanthen-3-one derivatives undergo various chemical reactions, including skeletal transformations and redox reactions. Treatment of 1,4-dihydroxythioxanthen-9-one with iodic acid can lead to different products depending on the reaction conditions . The redox behavior of 9-(1,3-dithiol-2-ylidene)thioxanthene derivatives has been studied, showing inverted redox potentials and aromaticity in the oxidized states .
Physical and Chemical Properties Analysis
The physical and chemical properties of xanthen-3-one derivatives are influenced by their molecular structure. The presence of hydroxyl groups and other substituents can significantly affect their properties, such as fluorescence and antioxidant potency. For example, the antioxidant potential of 9-aryl substituted 2,6,7-trihydroxyxanthen-3-one derivatives has been evaluated, indicating that electron-donating groups can enhance the reducing power of these compounds . The bonding and structural details of related ylides have also been elucidated through X-ray crystallography, highlighting the role of intramolecular hydrogen bonding .
Wissenschaftliche Forschungsanwendungen
Photophysical and Photochemical Properties
3-Hydroxyxanthen-9-one and related compounds have been studied for their photophysical and photochemical behaviors. For example, thioxanthen-9-one (TX) demonstrates unique absorption characteristics in different solvents, which are significant for understanding its electron affinity and reaction dynamics (Chen et al., 2021). Similarly, studies on 9-phenylxanthen-9-ol reveal insights into photodehydroxylation phenomena, contributing to a better understanding of the photobehavior of related intermediates (Minto & Das, 1989).
Applications in Sensing and Detection
The derivatives of hydroxyxanthenes have been explored in the development of sensors. For instance, a xanthone derivative, 1-hydroxy-3-methyl-9H-xanthen-9-one (HMX), has shown potential as a neutral ionophore in the preparation of a membrane electrode for detecting aluminum(III) ions (Yari et al., 2006). Additionally, a thioxanthone derivative has been used to create a sensor membrane for the determination of copper(II) ions, demonstrating high selectivity and sensitivity (Yari & Afshari, 2006).
Antimicrobial Properties
Hydroxyxanthenes have shown antimicrobial properties, making them of interest in medical and environmental applications. For example, halogenated hydroxyxanthenes exhibit antimicrobial characteristics through photooxidation, which could be beneficial in reducing bacterial pathogens in various environments (Waite & Yousef, 2009).
Synthetic Applications
Compounds related to 3-Hydroxyxanthen-9-one are used in synthetic chemistry for creating various derivatives with potential biological activity. The synthesis of these compounds provides insights into their molecular structure and properties, contributing to the development of new materials and medicines. For example, the preparation of 9H-thioxanthen-9-ones and their amine derivatives is significant for their use in medicinal chemistry (Javaheri et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for the research on 3-Hydroxyxanthen-9-one and other xanthones include further investigations to fully disclose their mechanism of action and to improve their potential clinical outcomes . The development of new xanthones and the isolation of xanthone natural products are also areas of interest .
Eigenschaften
IUPAC Name |
3-hydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJHDJAODLKGLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30418770 | |
| Record name | 3-Hydroxyxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30418770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxyxanthen-9-one | |
CAS RN |
3722-51-8 | |
| Record name | 3-Hydroxyxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30418770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 3-Hydroxyxanthen-9-one of interest to researchers in the context presented by the research papers?
A1: 3-Hydroxyxanthen-9-one, a scaffold found in various naturally occurring and synthetic compounds, serves as a valuable building block in organic synthesis. The research papers highlight its use in a novel, multicomponent reaction. Specifically, FeCl3 catalyzes a one-pot synthesis using 3-hydroxyxanthen-9-one, various aldehydes, and 2-aminobenzothiazoles to produce novel 4-[(benzo[d]thiazol-2-ylamino)(phenyl)methyl]-3-hydroxy-9H-xanthen-9-ones. [] This method is significant because it showcases the potential of 3-hydroxyxanthen-9-one in constructing complex molecules with potential biological activities.
Q2: What makes the synthetic method described in the research noteworthy?
A2: The research highlights the novelty of employing 3-hydroxyxanthen-9-ones in a multicomponent reaction for the first time. [] This approach offers several advantages. Firstly, it utilizes readily available and relatively inexpensive starting materials like 3-hydroxyxanthen-9-one. Secondly, the one-pot synthesis, catalyzed by FeCl3 in DMF, simplifies the process and potentially reduces the production of unwanted byproducts. This efficiency and cost-effectiveness make this method attractive for synthesizing a library of compounds for further biological evaluation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

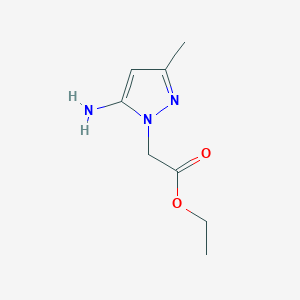

![4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid](/img/structure/B1336786.png)
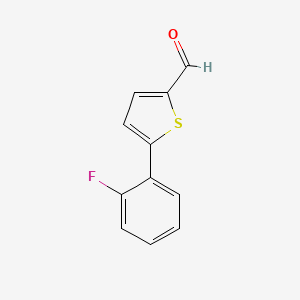
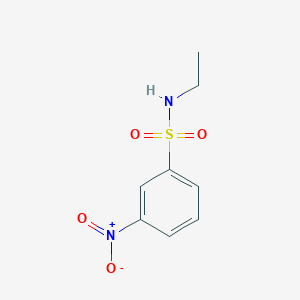
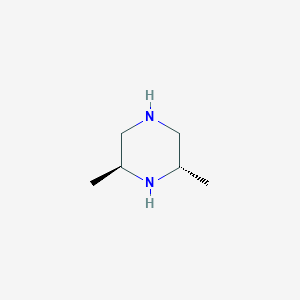
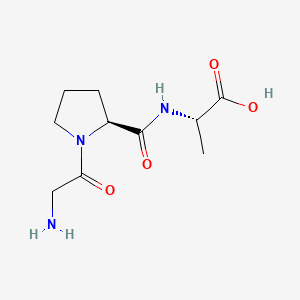
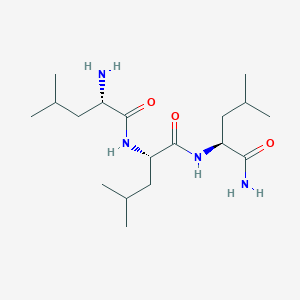
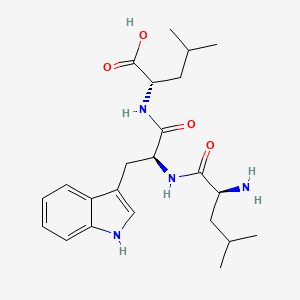


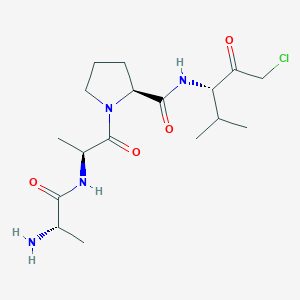
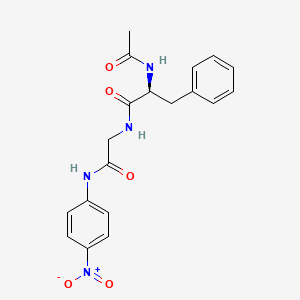
![(2S)-2-[[(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B1336819.png)